Cimiracemoside C (also known as Cimicifugoside M) is a highly oxygenated 9,19-cycloartane triterpene xyloside primarily isolated from Cimicifuga racemosa (Black Cohosh). As a purified analytical standard and bioactive reference material, it is structurally characterized by its 3-O-beta-D-xylopyranoside moiety and distinct stereochemistry [1]. In industrial and pharmacological procurement, it is primarily sourced for two distinct workflows: as a high-fidelity chromatographic marker for authenticating botanical extracts against Asian Actaea adulterants, and as a defined, single-molecule AMP-activated protein kinase (AMPK) activator for metabolic syndrome and antidiabetic research [2]. Its baseline solubility in standard organic solvents (such as DMSO and methanol), combined with its high molecular stability, makes it a reliable reference standard for complex matrix analysis and quantitative quality control[1].
Procuring crude Cimicifuga extracts or substituting Cimiracemoside C with more abundant in-class analogs like actein or 23-epi-26-deoxyactein compromises both analytical resolution and functional specificity [1]. In quality control workflows, generic standardisation fails because adulterated or misidentified botanical materials often contain structurally similar cycloartanes but lack the specific Cimiracemoside C signature, rendering generic markers insufficient for detecting geographic or species-level fraud [2]. Pharmacologically, while crude extracts (such as Ze 450) exhibit broad multi-target effects, pure Cimiracemoside C is required to isolate specific AMP-activated protein kinase (AMPK) pathways without confounding interference from the myriad of other vasoactive or estrogen-modulating triterpenoids present in the crude matrix [1].
In commercial dietary supplement testing, Cimiracemoside C serves as a critical diagnostic marker for authentic North American Cimicifuga racemosa. Analytical studies evaluating commercial products reveal that substitution with Asian Actaea species can be definitively identified by the absence of Cimiracemoside C and the presence of cimifugin [1]. In a comparative assay of 11 commercial products, the presence of Cimiracemoside C successfully discriminated true black cohosh from adulterated batches, providing a binary quality control metric that standard markers like 23-epi-26-deoxyactein cannot achieve alone due to their broader cross-species prevalence [1].
| Evidence Dimension | Species-specific marker detection |
| Target Compound Data | Cimiracemoside C (Present only in authentic C. racemosa) |
| Comparator Or Baseline | Cimifugin / Generic markers (Present in Asian Actaea adulterants) |
| Quantified Difference | Binary discrimination (100% differentiation of adulterated vs. authentic matrices in tested cohorts) |
| Conditions | HPLC/RRLC-ELSD analysis of commercial dietary supplements |
Procurement of pure Cimiracemoside C is essential for QC laboratories needing a definitive calibration standard to detect economically motivated adulteration in botanical supply chains.
Cimiracemoside C is utilized to decouple the metabolic benefits of Cimicifuga from its broader physiological effects. In in vitro models utilizing HepaRG cells, isolated Cimiracemoside C demonstrated potent activation of AMP-activated protein kinase (AMPK), matching the baseline activation pathways engaged by the crude Ze 450 extract but without the multi-component complexity [1]. While the crude extract requires high dosing to achieve metabolic shifts and introduces confounding variables, pure Cimiracemoside C allows researchers to establish precise dose-response curves for AMPK phosphorylation, making it a superior choice for targeted antidiabetic drug discovery where single-molecule mechanistic validation is required [1].
| Evidence Dimension | AMPK activation specificity |
| Target Compound Data | Pure Cimiracemoside C (Single-target mechanistic validation) |
| Comparator Or Baseline | Crude Cimicifuga extract Ze 450 (Multi-target, complex matrix) |
| Quantified Difference | Equivalent AMPK pathway engagement with isolated molecular specificity |
| Conditions | HepaRG cell assays and ob/ob mouse models |
For pharmacological research focused on metabolic syndrome, procuring the pure compound eliminates the confounding variables of crude extracts, ensuring reproducible assay results.
For the standardization of complex triterpene mixtures, Cimiracemoside C provides a distinct chromatographic profile essential for multi-component quantitation. Advanced Rapid Resolution Liquid Chromatography coupled with Evaporative Light Scattering Detection (RRLC-ELSD) methods rely on Cimiracemoside C to resolve overlapping peaks common to cycloartane glycosides [1]. Compared to relying solely on 23-epi-26-deoxyactein, incorporating Cimiracemoside C into the calibration suite allows for the precise quantification of up to 17 distinct cycloartane glycosides, establishing a highly reproducible baseline for batch-to-batch consistency in industrial extract manufacturing [1].
| Evidence Dimension | Chromatographic peak resolution |
| Target Compound Data | Cimiracemoside C (Distinct retention time in RRLC) |
| Comparator Or Baseline | Single-marker calibration (e.g., 23-epi-26-deoxyactein alone) |
| Quantified Difference | Enables resolution and quantitation of 17 distinct glycosides vs. aggregate estimation |
| Conditions | RRLC-ELSD quantitative analysis of rhizome extracts |
Analytical labs must procure this exact compound to build comprehensive calibration curves that meet stringent regulatory and pharmacopeial standardization requirements.
Utilized as a primary reference standard in HPLC/ELSD workflows to verify the authenticity of Cimicifuga racemosa raw materials and reject batches adulterated with Asian Actaea species, relying on its unique presence/absence profile [1].
Deployed in metabolic syndrome and type 2 diabetes research as a defined cycloartane glycoside to study AMPK phosphorylation in hepatic cell lines without the interference of crude matrix components [2].
Utilized by analytical testing laboratories to develop and validate high-resolution liquid chromatography methods capable of quantifying the full spectrum of triterpene glycosides in dietary supplements [3].